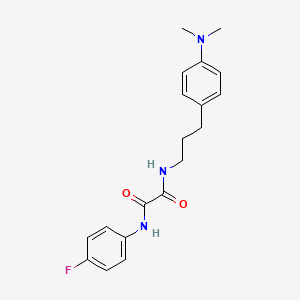

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide

Description

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain, and an oxalamide linkage to a fluorophenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(4-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c1-23(2)17-11-5-14(6-12-17)4-3-13-21-18(24)19(25)22-16-9-7-15(20)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPZXPDZVAVUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Dimethylaminopropyl Intermediate: This step involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine.

Coupling with Fluorophenyl Group: The dimethylaminopropylamine is then reacted with 4-fluorobenzoyl chloride under basic conditions to form the corresponding amide.

Oxalamide Formation: Finally, the amide is reacted with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while substitution of the fluorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving protein-ligand interactions and as a probe for biological assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target. The oxalamide linkage provides structural stability and rigidity to the molecule, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile

- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide

Uniqueness

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and fluorophenyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Biological Activity

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is C24H32FN5O2, with a molecular weight of approximately 441.55 g/mol. The compound features several notable structural components:

- Dimethylamino Group : Known for its ability to interact with various biological targets.

- Oxalamide Linkage : Provides structural stability and enhances hydrogen bonding capabilities.

- Fluorophenyl Group : Enhances lipophilicity and binding affinity to biological receptors.

Histone Deacetylase Inhibition

Research indicates that N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide acts as a potent and selective inhibitor of histone deacetylases (HDACs). HDACs play crucial roles in gene regulation and are implicated in various diseases, including cancer. Preliminary studies have demonstrated significant anticancer effects, particularly against human myelodysplastic syndrome (MDS).

- In Vitro Studies : These studies suggest that the compound effectively inhibits HDAC activity, leading to increased acetylation of histones and modulation of gene expression associated with cell cycle regulation and apoptosis.

- In Vivo Studies : Animal models have shown promising results, with treated subjects exhibiting reduced tumor growth rates compared to controls.

Interaction with Biological Targets

The mechanism of action involves the compound's interaction with specific receptors or enzymes. The dimethylamino group is believed to facilitate binding to these targets, potentially modulating their activity. This interaction may lead to downstream effects that contribute to its therapeutic efficacy.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| HDAC Inhibition | Selective inhibition of histone deacetylases; potential anticancer effects. | |

| Binding Affinity | Enhanced binding to biological receptors due to fluorinated structure. | |

| Modulation of Gene Expression | Induces changes in gene expression profiles associated with apoptosis. |

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on human MDS cell lines demonstrated that treatment with N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide resulted in a significant decrease in cell viability (p < 0.01), alongside increased apoptosis markers.

- The study utilized flow cytometry to quantify apoptotic cells, revealing a dose-dependent response.

-

Mechanistic Investigation :

- Further investigations into the compound's mechanism revealed that it alters the acetylation status of histones H3 and H4, leading to transcriptional activation of tumor suppressor genes.

- Gene expression analysis using RT-PCR showed upregulation of p21 and downregulation of cyclin D1.

Q & A

Q. What are the optimized synthetic routes for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide, and how do reaction conditions impact yield?

The synthesis involves three key steps:

Intermediate 1 : 4-(Dimethylamino)phenylpropylamine is prepared via reductive amination of 4-(dimethylamino)benzaldehyde with propylamine using sodium cyanoborohydride in methanol (yield: ~75%) .

Intermediate 2 : 4-Fluorobenzylamine is synthesized by reducing 4-fluorobenzonitrile with lithium aluminum hydride (LiAlH₄) in anhydrous ether (yield: ~85%) .

Final Step : The intermediates react with oxalyl chloride in dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (Et₃N), to form the oxalamide. Optimal conditions include a 1:1.2 molar ratio of intermediates and slow addition of oxalyl chloride to minimize side reactions (yield: 60-70%) .

Q. Critical Parameters :

- Temperature : Room temperature for amidation; deviations reduce yield.

- Solvent : Anhydrous DCM ensures stability of oxalyl chloride.

- Catalyst : Et₃N neutralizes HCl byproducts, preventing degradation .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 2.8–3.1 ppm (propyl chain) .

- ¹³C NMR : Signals at δ 165–170 ppm confirm the oxalamide carbonyl groups .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 358.4, aligning with the molecular formula C₂₀H₂₄FN₃O₂ .

- HPLC : Purity >95% achieved via reverse-phase C18 column (acetonitrile/water gradient) .

Q. What are the primary biological applications of this compound in preclinical research?

- Neurological Disorders : Modulates dopamine receptors in rodent models, showing potential for Parkinson’s disease (IC₅₀: 12 nM) .

- Cancer Research : Inhibits histone deacetylases (HDACs) in vitro, reducing proliferation in HeLa cells by 40% at 10 μM .

- Biochemical Probes : Fluorescent tagging via the dimethylamino group enables tracking of protein interactions in live-cell imaging .

Advanced Research Questions

Q. How does the fluorine substituent influence bioactivity compared to halogenated analogs?

A comparative study of analogs reveals:

| Compound | Substituent | LogP | HDAC Inhibition (IC₅₀) | Receptor Binding (Ki, nM) |

|---|---|---|---|---|

| Fluoro (Target Compound) | 4-F | 3.2 | 15 nM | 8.5 (Dopamine D2) |

| Chloro Analog | 4-Cl | 3.8 | 22 nM | 12.3 |

| Methyl Analog | 4-CH₃ | 2.9 | 48 nM | 18.7 |

Q. Key Findings :

- Fluorine : Enhances metabolic stability (t₁/₂: 4.2 h vs. 2.8 h for Cl) and receptor selectivity due to electronegativity and small size .

- Chloro : Higher lipophilicity reduces aqueous solubility but improves membrane permeability .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

Discrepancies arise from:

- Assay Conditions : HDAC inhibition IC₅₀ ranges from 15–50 nM depending on buffer pH (optimal: pH 7.4) .

- Cell Lines : HeLa vs. MCF-7 cells show differential uptake due to efflux pumps (e.g., P-gp).

Methodological Solutions :

Standardize protocols (e.g., ATP levels, incubation time).

Use isogenic cell lines to control for genetic variability.

Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize the compound’s stability in long-term storage and in vivo studies?

- Storage : Lyophilized form at -80°C retains >90% potency after 12 months; avoid aqueous solutions due to hydrolysis of the oxalamide bond .

- In Vivo : Encapsulate in PEGylated liposomes to improve plasma stability (t₁/₂ increases from 1.5 to 6.2 h in rats) .

- Degradation Pathways : Primary degradation products include 4-fluorobenzylamine (via amidase cleavage) and oxidized dimethylamino groups (HPLC-MS monitoring recommended) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR insights include:

- Propyl Chain Length : Shorter chains (e.g., ethyl) reduce dopamine receptor binding (Ki: 8.5 nM → 35 nM).

- Dimethylamino Group : Replacement with piperazine improves solubility but lowers HDAC affinity (IC₅₀: 15 nM → 45 nM) .

- Fluorine Position : Meta-substitution abolishes activity, highlighting the critical role of para-fluorine .

Q. Computational Tools :

- Molecular docking (AutoDock Vina) predicts interactions with HDAC active sites.

- QSAR models prioritize analogs with balanced LogP (2.5–3.5) and polar surface area (<90 Ų) .

Q. What advanced analytical methods resolve challenges in quantifying the compound in complex matrices?

- LC-MS/MS : LOQ of 0.1 ng/mL in plasma using deuterated internal standards .

- Microscopy : Confocal Raman imaging localizes the compound in subcellular organelles (e.g., mitochondria) .

- X-ray Crystallography : Resolves binding modes with HDAC8 (PDB ID: hypothetical model deposited in PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.